molecular formula C20H23FN2O3S B3704802 2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-cyclopentylacetamide

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-cyclopentylacetamide

Cat. No.: B3704802
M. Wt: 390.5 g/mol
InChI Key: SDRBZZRNWRGZMZ-UHFFFAOYSA-N
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Description

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-cyclopentylacetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a benzyl group, a fluorophenyl group, and a sulfonylamino group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-cyclopentylacetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzyl-(4-fluorophenyl)sulfonyl Intermediate: This step involves the reaction of benzyl chloride with 4-fluorophenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis.

    Coupling with N-cyclopentylacetamide: The intermediate formed in the first step is then reacted with N-cyclopentylacetamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or fluorophenyl derivatives.

Scientific Research Applications

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-cyclopentylacetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-cyclopentylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

    Modulation of Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-cyclopentylacetamide can be compared with other similar compounds such as:

    N-benzyl-N-(4-fluorophenyl)sulfonylacetamide: Lacks the cyclopentyl group, which may affect its biological activity and chemical properties.

    N-cyclopentyl-N-(4-fluorophenyl)sulfonylacetamide: Lacks the benzyl group, which may influence its reactivity and interactions with molecular targets.

    N-benzyl-N-cyclopentylacetamide: Lacks the sulfonylamino group, which may alter its chemical stability and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c21-17-10-12-19(13-11-17)27(25,26)23(14-16-6-2-1-3-7-16)15-20(24)22-18-8-4-5-9-18/h1-3,6-7,10-13,18H,4-5,8-9,14-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRBZZRNWRGZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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